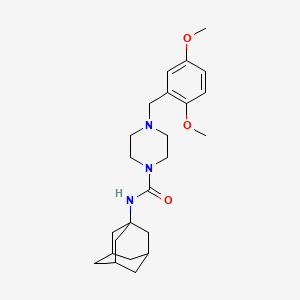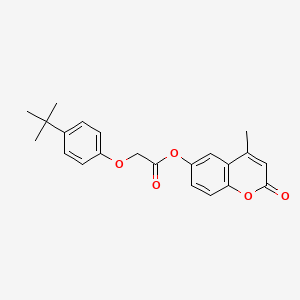![molecular formula C15H23N3O3 B4766533 N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4766533.png)
N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide
Descripción general
Descripción
N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide, also known as BPH-715, is a small molecule inhibitor of the enzyme hypoxia-inducible factor prolyl hydroxylase (HIF-PH). HIF-PH plays a crucial role in the regulation of cellular response to hypoxia, or low oxygen levels, by targeting the transcription factor HIF-1α for degradation. BPH-715 has shown potential as a therapeutic agent for the treatment of diseases such as anemia and ischemic conditions, as well as a tool for studying the role of HIF-PH in various biological processes.
Mecanismo De Acción
N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide exerts its effects by inhibiting HIF-PH, which leads to stabilization and activation of HIF-1α. HIF-1α is a transcription factor that regulates the expression of genes involved in oxygen homeostasis, angiogenesis, and erythropoiesis, among others. By promoting the expression of these genes, N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide has the potential to improve tissue oxygenation and promote tissue repair in various disease states.
Biochemical and Physiological Effects:
N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide has been shown to increase erythropoietin production and red blood cell counts in preclinical models. It has also been shown to increase vascular endothelial growth factor (VEGF) expression and angiogenesis in ischemic tissues. In addition, N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide has been shown to improve glucose metabolism and insulin sensitivity in obese mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide as a tool for studying HIF-PH is its specificity for the enzyme, which allows for selective modulation of HIF-1α activity. However, N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent. In addition, the optimal dosing and administration of N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide for different disease states are not yet fully understood.
Direcciones Futuras
Future research on N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide could focus on optimizing its pharmacokinetic properties to improve its efficacy as a therapeutic agent. In addition, further studies could investigate the potential of N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide for the treatment of other diseases such as cancer and neurodegenerative disorders. Finally, research could also explore the role of HIF-PH and HIF-1α in various biological processes, including immune function and aging.
Aplicaciones Científicas De Investigación
N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In a mouse model of chronic kidney disease, N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide treatment was found to increase erythropoietin production and improve anemia. In a rat model of myocardial infarction, N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide treatment was shown to reduce infarct size and improve cardiac function. N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide has also been investigated for its potential to enhance wound healing and improve outcomes in ischemic stroke.
Propiedades
IUPAC Name |
1-butyl-3-[[2-(2,3-dimethylphenoxy)acetyl]amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-4-5-9-16-15(20)18-17-14(19)10-21-13-8-6-7-11(2)12(13)3/h6-8H,4-5,9-10H2,1-3H3,(H,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRNFRAPTQWQJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NNC(=O)COC1=CC=CC(=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2,5-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4766461.png)

![5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4766471.png)

![1-[(4-chlorophenoxy)methyl]-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-5-carboxamide](/img/structure/B4766480.png)
![4-allyl-3-(4-butoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4766489.png)

![2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B4766501.png)
![N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea](/img/structure/B4766503.png)
![cyclohexyl {1-[4-(2-methoxyethoxy)benzoyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4766523.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-isobutylethanediamide](/img/structure/B4766536.png)
![4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B4766542.png)